molecular formula C26H19ClN2 B2811890 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860612-57-3

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2811890
CAS No.: 860612-57-3
M. Wt: 394.9
InChI Key: CMQYEVIFKUJHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, combines the structural features of both indole and acridine, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acridine precursors under specific conditions. For instance, the reaction might involve the use of a Lewis acid catalyst and a solvent like dichloromethane, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis. This method utilizes a Co/C catalyst derived from rice husks and an eco-friendly solvent like water. The microwave irradiation significantly reduces the reaction time and increases the yield, making it a more sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative .

Scientific Research Applications

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of enzymes like topoisomerase. This inhibition prevents DNA replication and transcription, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine apart is its unique combination of indole and acridine structures. This dual nature enhances its ability to interact with various biological targets, making it a versatile compound in both research and potential therapeutic applications .

Properties

IUPAC Name

13-[(4-chlorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQYEVIFKUJHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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